Cas no 915302-21-5 (Pyrido[3,2-d]pyrimidine, 2-chloro-)

Pyrido[3,2-d]pyrimidine, 2-chloro- structure
915302-21-5 structure
Product Name:Pyrido[3,2-d]pyrimidine, 2-chloro-
Numero CAS:915302-21-5
MF:C7H4ClN3
MW:165.579759597778
MDL:MFCD13189444
CID:4311728
PubChem ID:11958054
Update Time:2024-10-26

Pyrido[3,2-d]pyrimidine, 2-chloro- Proprietà chimiche e fisiche

Nomi e identificatori

    • Pyrido[3,2-d]pyrimidine, 2-chloro-
    • 2-Chloro-pyrido[3,2-d]pyrimidine
    • 2-Chloropyrido[3,2-d]pyrimidine (ACI)
    • MFCD13189444
    • 2-Chloropyrido[3,2-d]pyrimidine
    • SY358399
    • PB28512
    • 2-Chloro-pyrido[3,2-d]pyrimidine-C12288
    • E76687
    • BS-51072
    • 915302-21-5
    • LEIGIRAWJADGAI-UHFFFAOYSA-N
    • SCHEMBL2269742
    • chloropyridopyrimidine
    • CS-0187912
    • MDL: MFCD13189444
    • Inchi: 1S/C7H4ClN3/c8-7-10-4-6-5(11-7)2-1-3-9-6/h1-4H
    • Chiave InChI: LEIGIRAWJADGAI-UHFFFAOYSA-N
    • Sorrisi: ClC1N=C2C(N=CC=C2)=CN=1

Proprietà calcolate

  • Massa esatta: 165.0093748g/mol
  • Massa monoisotopica: 165.0093748g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 0
  • Complessità: 142
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.5
  • Superficie polare topologica: 38.7Ų

Proprietà sperimentali

  • Densità: 1.4±0.1 g/cm3
  • Punto di fusione: Not available
  • Punto di ebollizione: Not available
  • Punto di infiammabilità: Not available
  • Pressione di vapore: Not available

Pyrido[3,2-d]pyrimidine, 2-chloro- Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Matrix Scientific
122845-1g
2-Chloro-pyrido[3,2-d]pyrimidine, 95+%
915302-21-5 95+%
1g
$2492.00 2023-09-06
Chemenu
CM529349-50mg
2-Chloropyrido[3,2-d]pyrimidine
915302-21-5 97%
50mg
$82 2024-07-20
Chemenu
CM529349-100mg
2-Chloropyrido[3,2-d]pyrimidine
915302-21-5 97%
100mg
$155 2024-07-20
Chemenu
CM529349-250mg
2-Chloropyrido[3,2-d]pyrimidine
915302-21-5 97%
250mg
$356 2024-07-20
Chemenu
CM529349-1g
2-Chloropyrido[3,2-d]pyrimidine
915302-21-5 97%
1g
$1069 2024-07-20
eNovation Chemicals LLC
Y1106690-1g
2-chloropyrido[3,2-d]pyrimidine
915302-21-5 95%
1g
$1500 2024-07-23
Ambeed
A787023-25mg
2-Chloropyrido[3,2-d]pyrimidine
915302-21-5 97%
25mg
$67.0 2024-08-02
Ambeed
A787023-50mg
2-Chloropyrido[3,2-d]pyrimidine
915302-21-5 97%
50mg
$81.0 2024-08-02
Ambeed
A787023-100mg
2-Chloropyrido[3,2-d]pyrimidine
915302-21-5 97%
100mg
$98.0 2024-08-02
Ambeed
A787023-250mg
2-Chloropyrido[3,2-d]pyrimidine
915302-21-5 97%
250mg
$239.0 2024-08-02

Pyrido[3,2-d]pyrimidine, 2-chloro- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Tributylstannane Solvents: Toluene ;  30 min, rt
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ;  1 h, 100 °C; 100 °C → rt
1.3 Reagents: Potassium fluoride Solvents: Water ;  rt
Riferimento
Efficient access to novel mono- and disubstituted pyrido[3,2-d]pyrimidines
Tikad, Abdellatif; et al, Synlett, 2006, (12), 1938-1942

Metodo di produzione 2

Condizioni di reazione
Riferimento
Efficient synthesis of 2-substituted pyrido[3,2-d]pyrimidines involving SNAr and palladium-catalyzed cross-coupling reactions
Tikad, Abdellatif; et al, Synthesis, 2009, (14), 2379-2384

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Toluene ;  24 h, reflux
2.1 Reagents: Aluminum chloride Solvents: Anisole ;  2 h, rt
3.1 Reagents: Phosphorus oxychloride ,  Phosphorus pentachloride ;  4 h, reflux
4.1 Reagents: Tributylstannane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  1 h, 100 °C
Riferimento
New synthesis method and reactivity of 2,4-dichloro- and 4-chloropyrido[3,2-d]pyrimidines
Tikad, Abdellatif; et al, Studii si Cercetari Stiintifice: Chimie si Inginerie Chimica, 2006, 7(1), 55-58

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Phosphorus pentachloride Solvents: Phosphorus oxychloride ;  4 h, reflux; reflux → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized, rt
2.1 Reagents: Tributylstannane Solvents: Toluene ;  30 min, rt
2.2 Catalysts: Tetrakis(triphenylphosphine)palladium ;  1 h, 100 °C; 100 °C → rt
2.3 Reagents: Potassium fluoride Solvents: Water ;  rt
Riferimento
Efficient access to novel mono- and disubstituted pyrido[3,2-d]pyrimidines
Tikad, Abdellatif; et al, Synlett, 2006, (12), 1938-1942

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Aluminum chloride Solvents: Anisole ;  2 h, rt
2.1 Reagents: Phosphorus pentachloride Solvents: Phosphorus oxychloride ;  4 h, reflux; reflux → rt
2.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized, rt
3.1 Reagents: Tributylstannane Solvents: Toluene ;  30 min, rt
3.2 Catalysts: Tetrakis(triphenylphosphine)palladium ;  1 h, 100 °C; 100 °C → rt
3.3 Reagents: Potassium fluoride Solvents: Water ;  rt
Riferimento
Efficient access to novel mono- and disubstituted pyrido[3,2-d]pyrimidines
Tikad, Abdellatif; et al, Synlett, 2006, (12), 1938-1942

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Aluminum chloride Solvents: Anisole ;  2 h, rt
2.1 Reagents: Phosphorus oxychloride ,  Phosphorus pentachloride ;  4 h, reflux
3.1 Reagents: Tributylstannane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  1 h, 100 °C
Riferimento
New synthesis method and reactivity of 2,4-dichloro- and 4-chloropyrido[3,2-d]pyrimidines
Tikad, Abdellatif; et al, Studii si Cercetari Stiintifice: Chimie si Inginerie Chimica, 2006, 7(1), 55-58

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  rt → -10 °C
1.2 Reagents: Ethyl chloroformate ;  1.5 h, -10 °C
1.3 Reagents: Sodium azide Solvents: Water ;  1.5 h, 0 °C
1.4 Solvents: Toluene ;  2 h, reflux; reflux → rt
1.5 Solvents: Pyridine ;  24 h, reflux
2.1 Reagents: Aluminum chloride Solvents: Anisole ;  2 h, rt
3.1 Reagents: Phosphorus pentachloride Solvents: Phosphorus oxychloride ;  4 h, reflux; reflux → rt
3.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized, rt
4.1 Reagents: Tributylstannane Solvents: Toluene ;  30 min, rt
4.2 Catalysts: Tetrakis(triphenylphosphine)palladium ;  1 h, 100 °C; 100 °C → rt
4.3 Reagents: Potassium fluoride Solvents: Water ;  rt
Riferimento
Efficient access to novel mono- and disubstituted pyrido[3,2-d]pyrimidines
Tikad, Abdellatif; et al, Synlett, 2006, (12), 1938-1942

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Ethyl chloroformate ;  1.5 h, -10 °C
1.2 Reagents: Sodium azide Solvents: Water ;  1.5 h, -10 °C → 0 °C
1.3 Solvents: Toluene ;  2 h, reflux
2.1 Reagents: Pyridine Solvents: Toluene ;  24 h, reflux
3.1 Reagents: Aluminum chloride Solvents: Anisole ;  2 h, rt
4.1 Reagents: Phosphorus oxychloride ,  Phosphorus pentachloride ;  4 h, reflux
5.1 Reagents: Tributylstannane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  1 h, 100 °C
Riferimento
New synthesis method and reactivity of 2,4-dichloro- and 4-chloropyrido[3,2-d]pyrimidines
Tikad, Abdellatif; et al, Studii si Cercetari Stiintifice: Chimie si Inginerie Chimica, 2006, 7(1), 55-58

Pyrido[3,2-d]pyrimidine, 2-chloro- Raw materials

Pyrido[3,2-d]pyrimidine, 2-chloro- Preparation Products

Pyrido[3,2-d]pyrimidine, 2-chloro- Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:915302-21-5)Pyrido[3,2-d]pyrimidine, 2-chloro-
Numero d'ordine:A1063500
Stato delle scorte:in Stock
Quantità:250mg/1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 18:27
Prezzo ($):215.0/615.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:915302-21-5)Pyrido[3,2-d]pyrimidine, 2-chloro-
A1063500
Purezza:99%/99%
Quantità:250mg/1g
Prezzo ($):215.0/615.0
Email